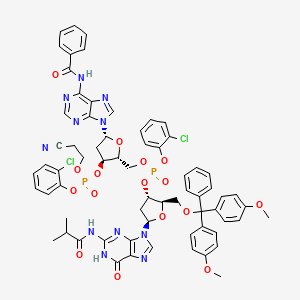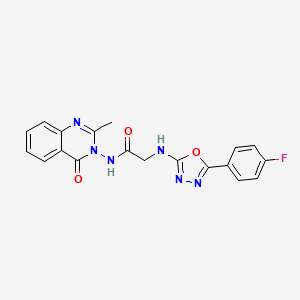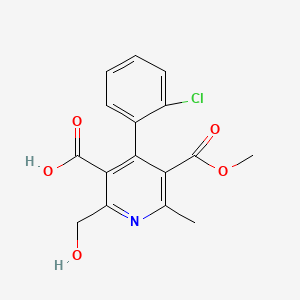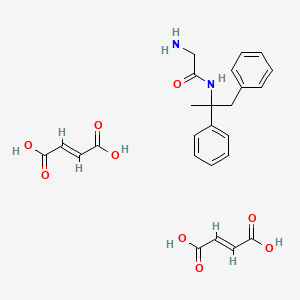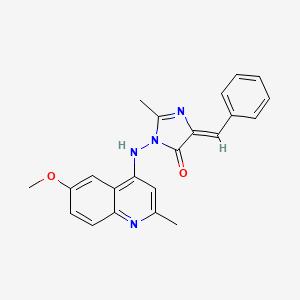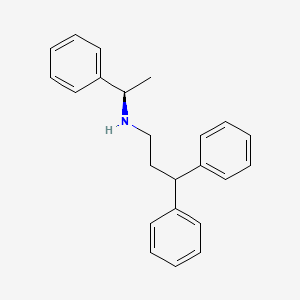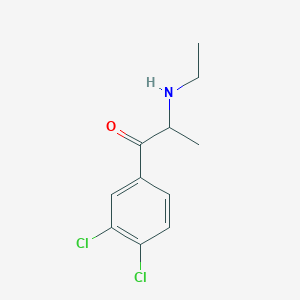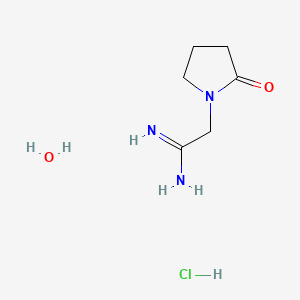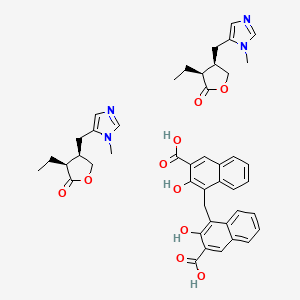![molecular formula C38H44CoN12S4 B12753211 cobalt(2+);N',N'-dimethylpropane-1,3-diamine;5,8,23,26-tetrathia-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,9,11,13,15,17,19(39),20,22(27),28,30(37),31,33,35-pentadecaene CAS No. 93940-96-6](/img/structure/B12753211.png)
cobalt(2+);N',N'-dimethylpropane-1,3-diamine;5,8,23,26-tetrathia-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,9,11,13,15,17,19(39),20,22(27),28,30(37),31,33,35-pentadecaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “cobalt(2+);N’,N’-dimethylpropane-1,3-diamine;5,8,23,26-tetrathia-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[286113,10112,19121,2804,9013,18022,27031,36]tetraconta-1,3,9,11,13,15,17,19(39),20,22(27),28,30(37),31,33,35-pentadecaene” is a complex coordination compound It features a cobalt ion coordinated with a large, multi-dentate ligand that includes nitrogen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of cobalt(2+) ions with the ligand N’,N’-dimethylpropane-1,3-diamine and the large macrocyclic ligand. The reaction is usually carried out in a solvent such as ethanol or methanol under inert atmosphere conditions to prevent oxidation. The reaction mixture is often heated to facilitate the coordination process.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would need to be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: The cobalt center can be oxidized to higher oxidation states.
Reduction: The cobalt center can be reduced to lower oxidation states.
Substitution: Ligands coordinated to the cobalt center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Common reducing agents include sodium borohydride and hydrogen gas.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and heating the reaction mixture.
Major Products
Oxidation: Oxidized forms of the cobalt complex.
Reduction: Reduced forms of the cobalt complex.
Substitution: New cobalt complexes with different ligands.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its coordination chemistry and potential as a catalyst in various reactions, including oxidation and reduction reactions.
Biology
In biology, the compound’s interactions with biomolecules are of interest. It can be used to study metal-protein interactions and the role of metal ions in biological systems.
Medicine
In medicine, the compound’s potential as a therapeutic agent is explored. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in targeting metal-dependent enzymes.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as conductivity or magnetism. It may also be used in the design of sensors and other analytical devices.
Mechanism of Action
The compound exerts its effects through coordination interactions with target molecules. The cobalt ion can interact with various functional groups, facilitating catalytic reactions or binding to specific sites on biomolecules. The large ligand framework provides stability and specificity to these interactions.
Comparison with Similar Compounds
Similar Compounds
- Cobalt(2+);N’,N’-dimethylpropane-1,3-diamine;5,8,23,26-tetrathia-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,9,11,13,15,17,19(39),20,22(27),28,30(37),31,33,35-pentadecaene
- Cobalt(2+);N’,N’-dimethylpropane-1,3-diamine;5,8,23,26-tetrathia-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,9,11,13,15,17,19(39),20,22(27),28,30(37),31,33,35-pentadecaene
Uniqueness
This compound is unique due to its large, multi-dentate ligand framework, which provides specific coordination environments for the cobalt ion. This results in unique chemical and physical properties that are not observed in simpler cobalt complexes.
Properties
CAS No. |
93940-96-6 |
|---|---|
Molecular Formula |
C38H44CoN12S4 |
Molecular Weight |
856.0 g/mol |
IUPAC Name |
cobalt(2+);N',N'-dimethylpropane-1,3-diamine;5,8,23,26-tetrathia-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,9,11,13,15,17,19(39),20,22(27),28,30(37),31,33,35-pentadecaene |
InChI |
InChI=1S/C28H16N8S4.2C5H14N2.Co/c1-2-6-14-13(5-1)21-29-22(14)32-26-19-20(40-12-11-39-19)28(36-26)34-24-16-8-4-3-7-15(16)23(30-24)33-27-18-17(25(31-21)35-27)37-9-10-38-18;2*1-7(2)5-3-4-6;/h1-8H,9-12H2;2*3-6H2,1-2H3;/q-2;;;+2 |
InChI Key |
ROKANZGSURRWOD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN.CN(C)CCCN.C1CSC2=C(S1)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)SCCS6)C9=CC=CC=C94.[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


